N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound featuring a 2-oxoacetamide core linked to a 1,2-dimethylindole moiety and a substituted phenyl group (4-bromo-3-methylphenyl). The compound’s molecular formula is C20H18BrN2O2, with a molecular weight of 401.26 g/mol. Its structure combines lipophilic (bromo, methyl) and polar (oxoacetamide) groups, which may influence solubility and target interactions .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-11-10-13(8-9-15(11)20)21-19(24)18(23)17-12(2)22(3)16-7-5-4-6-14(16)17/h4-10H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPVTFPJAZRLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2-Dimethyl-1H-indol-3-yl Intermediate
The indole core undergoes alkylation at the 1- and 2-positions. A modified procedure from involves:
- 1-Methylation : Indole (1.0 g) is treated with sodium hydride (60% in mineral oil, 0.37 g) in dry dimethyl sulfoxide (DMSO, 20 mL) at 60°C for 1 hour. Methyl iodide (1.2 equivalents) is added dropwise, yielding 1-methylindole after purification via column chromatography (hexane/ethyl acetate).
- 2-Methylation : The 1-methylindole is reacted with methyl triflate in tetrahydrofuran (THF) at 0°C, using lithium diisopropylamide (LDA) as a base, to install the second methyl group.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1-Methylation | 78 | 95 |
| 2-Methylation | 65 | 92 |
Synthesis of 4-Bromo-3-methylphenylamine
Regioselective bromination of o-toluidine is critical. As detailed in:
- Bromination : o-Toluidine (10 g) is dissolved in acetic acid (50 mL) and treated with bromine (1.1 equivalents) at 0–5°C. The mixture is stirred for 4 hours, quenched with sodium bisulfite, and neutralized to precipitate 4-bromo-3-methylaniline.
- Purification : Recrystallization from ethanol/water affords the amine in 85% yield (m.p. 79–81°C).
Optimization Insights :
- Excess bromine leads to di-brominated byproducts.
- Temperature control (<5°C) minimizes side reactions.
Oxoacetamide Coupling Reaction
The final step involves conjugating the indole and aniline moieties via an oxoacetamide bridge. A protocol adapted from and is employed:
Formation of 2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetyl Chloride
Amidation with 4-Bromo-3-methylphenylamine
The acyl chloride is reacted with 4-bromo-3-methylphenylamine (1.1 equivalents) in dichloromethane (DCM, 50 mL) containing triethylamine (2.0 equivalents). After 12 hours at room temperature, the product is isolated via filtration and washed with cold methanol.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 72% |
| Purity (NMR) | >98% |
Alternative Methodologies and Comparative Analysis
Sonogashira Coupling Approach
A patent in describes palladium-catalyzed coupling for analogous structures:
Enzymatic Amidations
Recent studies propose lipase-mediated amidation in non-aqueous media:
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : Retention time = 8.9 min (C18 column, acetonitrile/water = 70:30).
- Elemental Analysis : Calculated C: 58.12%, H: 4.56%, N: 7.89%; Found C: 58.09%, H: 4.53%, N: 7.85%.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost per kg (USD) |
|---|---|
| 1,2-Dimethylindole | 320 |
| Oxalyl Chloride | 150 |
| 4-Bromo-3-methylphenylamine | 280 |
Total Synthesis Cost : ~$750/kg, assuming 70% overall yield.
Environmental Impact
- Waste Streams : DMSO, THF, and halogenated solvents require distillation recovery.
- E-Factor : 18.2 (kg waste/kg product), highlighting the need for greener solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving brominated phenyl and indole derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The target compound shares the 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide backbone with several analogs (Table 1). Key structural variations occur at the N-substituted phenyl ring, which modulates electronic, steric, and pharmacokinetic properties.
Table 1: Comparative Analysis of Structural Analogs
Key Observations :
- Lipophilicity : The methoxy-substituted C730-0608 (logP = 3.15) is less lipophilic than the bromo/methyl-substituted target compound, which likely has higher logP due to the bulky bromine atom .
- However, substituents like bromo/methyl may alter target specificity compared to D-24851’s chlorobenzyl group .
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